Arisanschinin K

概要

説明

準備方法

Arisanschinin K can be synthesized through various chemical routes. One common method involves the extraction from the EtOAc-soluble fraction of the aerial parts of Schisandra arisanensis. The structures of the compounds are elucidated using extensive spectroscopic analyses, including 2D NMR (HMQC, HMBC, and NOESY) experiments . Industrial production methods typically involve the use of solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .

化学反応の分析

Arisanschinin K undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

Arisanschinin K has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in the study of lignans and their derivatives.

Medicine: It shows potential as an anti-HBV (Hepatitis B virus) agent.

作用機序

Arisanschinin K exerts its effects through several molecular targets and pathways. It inhibits the nuclear translocation of p65 by promoting the degradation of IκBα, thereby down-regulating the NF-kappaB signaling pathway . This mechanism is responsible for its anti-inflammatory and neuroprotective effects.

類似化合物との比較

Arisanschinin K is similar to other lignan compounds such as Schisantherin A, Gomisin C, and Schisanwilsonin H. it is unique in its specific molecular structure and the range of biological activities it exhibits . These similar compounds also belong to the dibenzocyclooctadiene lignans family and share some common biological activities, but each has distinct properties and applications.

生物活性

Arisanschinin K is a compound belonging to the diarylpentanoid class, known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its chemical properties, mechanisms of action, and therapeutic potential.

This compound has the molecular formula and is characterized by its unique structure that contributes to its biological activity. The compound's structure can be represented as follows:

- Molecular Structure : this compound Structure

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : this compound exhibits significant antimicrobial properties, particularly against resistant strains of bacteria. Studies have shown that it is effective against pathogens like Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating infections caused by antibiotic-resistant bacteria .

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties, particularly in models of induced inflammation. It inhibits the production of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses .

- Antioxidant Activity : this compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is essential for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders .

In Vitro Studies

Several in vitro studies have evaluated the biological activity of this compound:

- Antibacterial Activity : In a study assessing the antibacterial efficacy of various diarylpentanoids, this compound was found to have a Minimum Inhibitory Concentration (MIC) of 4.9 ± 0.3 µM against E. cloacae, indicating potent antibacterial activity .

- Anti-inflammatory Activity : In RAW 264.7 macrophage models, this compound significantly inhibited nitric oxide (NO) production induced by lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), showcasing its potential as an anti-inflammatory agent .

Case Studies

While specific case studies on this compound remain limited, related compounds within the diarylpentanoid class have been explored extensively:

- Case Study 1 : A study highlighted the use of diarylpentanoids in treating chronic infections where conventional antibiotics failed. This compound's structural similarities suggest it could offer similar therapeutic benefits .

- Case Study 2 : Research into related compounds has shown that modifications in their chemical structure can enhance bioactivity. For instance, introducing hydroxyl groups has been linked to increased anti-inflammatory effects, which may also apply to this compound .

Comparative Analysis

The following table summarizes the biological activities and their corresponding effects for this compound compared to other diarylpentanoids:

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Antioxidant Activity |

|---|---|---|---|

| This compound | High | High | Moderate |

| Diarylpentanoid A | Moderate | Low | High |

| Diarylpentanoid B | Low | Moderate | High |

特性

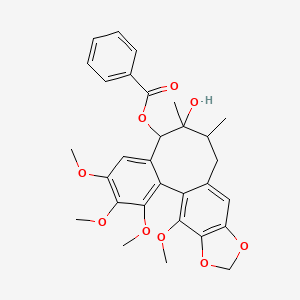

IUPAC Name |

(9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl) benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32O9/c1-16-12-18-13-21-25(38-15-37-21)26(35-5)22(18)23-19(14-20(33-3)24(34-4)27(23)36-6)28(30(16,2)32)39-29(31)17-10-8-7-9-11-17/h7-11,13-14,16,28,32H,12,15H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFCGDBKFOKKVAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C(C1(C)O)OC(=O)C5=CC=CC=C5)OC)OC)OC)OC)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58546-56-8 | |

| Record name | Schisantherin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58546-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。